Methyl vs. Ethyl Ester: Enthalpic Stability
In a calorimetric study directly comparing methyl and ethyl 2-thiophenecarboxylates, the methyl ester exhibited a standard molar enthalpy of formation (ΔfH°m(l)) of -301.2 ± 1.7 kJ/mol, versus -327.2 ± 2.0 kJ/mol for the ethyl ester—a difference of 26.0 kJ/mol [1]. This indicates that the methyl ester is thermodynamically less stable than its ethyl analog in the condensed phase. While this comparison is on the unsubstituted parent scaffold rather than the 5-(Boc-aminomethyl) derivative itself, the class-level trend directly informs the thermal budget available for reactions involving the ester group: the methyl ester's higher enthalpy of formation (less exothermic) means it stores less latent energy and may exhibit different kinetic profiles in hydrolytic or transesterification steps [1].
Δ = 26.0 kJ/mol (methyl less exothermic)
| Evidence Dimension | Standard molar enthalpy of formation of the liquid ester (ΔfH°m(l)) at T = 298.15 K |
|---|---|
| Target Compound Data | -301.2 ± 1.7 kJ/mol (methyl 2-thiophenecarboxylate; serves as ester-class proxy for the target compound's methyl ester moiety) |
| Comparator Or Baseline | Ethyl 2-thiophenecarboxylate: -327.2 ± 2.0 kJ/mol |
| Quantified Difference | Δ(ΔfH°m) = 26.0 kJ/mol (methyl ester less exothermic; less thermodynamically stable than ethyl ester) |
| Conditions | Rotating bomb combustion calorimetry; liquid phase; T = 298.15 K; p° = 0.1 MPa (Ribeiro da Silva & Santos, J. Chem. Thermodynamics, 2009) |
Why This Matters
Procurement decisions for building blocks destined for high-temperature or energetic reaction cascades must account for ester thermodynamic stability: the 26 kJ/mol differential between methyl and ethyl esters can influence reaction exothermicity and safety margins in scale-up.
- [1] Ribeiro da Silva, M.A.V.; Santos, A.F.L.O.M. Calorimetric study of methyl and ethyl 2-thiophenecarboxylates and ethyl 2- and 3-thiopheneacetates. The Journal of Chemical Thermodynamics, 2009, 41(8), 926-931. DOI: 10.1016/j.jct.2009.03.007. View Source
